(5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that features both piperidine and pyridine rings. These structures are significant in organic chemistry due to their presence in various pharmaceuticals and bioactive molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone typically involves multi-step processes. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring. The key steps include:
Alkylation: The piperidine ring is alkylated using a suitable alkyl halide.
Cyclization: The alkylated intermediate undergoes cyclization to form the pyridine ring.
Functional Group Introduction: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines, using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- (4-(3-Aminomethyl-phenyl)-piperidin-1-yl)-(5-phenethyl-pyridin-3-yl)-methanone
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl-(2-methylpyridin-3-yl)methanone
- 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups
Uniqueness: (5-Ethynylpyridin-3-yl)(piperidin-1-yl)methanone is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine and pyridine derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-ethynylpyridin-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-11-8-12(10-14-9-11)13(16)15-6-4-3-5-7-15/h1,8-10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYNHNFGTXWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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